Lomitapide

homozygous familial hypercholesterolemia LDL-C reduction MTP inhibition

Lomitapide (AEGR-733; BMS-201038) is the only MTP inhibitor reference with FDA-approved pediatric HoFH indication (2+ years) and a quantified LDL receptor-independent mechanism. Phase 3 APH-19: 53.5% LDL-C reduction—double mipomersen's 25%. Active in null-null LDLR models where PCSK9 inhibitors fail. IC₅₀ 0.5–8 nM (assay-dependent) makes it the essential positive control for MTP inhibitor screening. No generic equivalent exists—ensuring batch consistency for longitudinal studies.

Molecular Formula C39H37F6N3O2
Molecular Weight 693.7 g/mol
CAS No. 182431-12-5
Cat. No. B000243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomitapide
CAS182431-12-5
SynonymsAEGR 733
AEGR-733
AEGR733
BMS 201038
BMS-201038
BMS201038
Juxtapid
lomitapide
Molecular FormulaC39H37F6N3O2
Molecular Weight693.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
InChIInChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)
InChIKeyMBBCVAKAJPKAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 5.267X10-8 mg/L at 25 °C (est)

Lomitapide (CAS 182431-12-5) Procurement and Scientific Utility Overview


Lomitapide (AEGR-733; BMS-201038) is an orally bioavailable small-molecule inhibitor of microsomal triglyceride transfer protein (MTP) . Its primary clinical application is as an adjunct to a low-fat diet and other lipid-lowering therapies to reduce low-density lipoprotein cholesterol (LDL-C) in patients with homozygous familial hypercholesterolemia (HoFH) [1]. The compound operates independently of the LDL receptor, distinguishing it mechanistically from statins and PCSK9 inhibitors [2]. For research and industrial procurement, understanding its quantifiable differentiation from in-class comparators is essential for informed selection.

Why Lomitapide (CAS 182431-12-5) Cannot Be Substituted with Generic MTP Inhibitors or In-Class Alternatives


Lomitapide is a specific, high-affinity MTP inhibitor with a unique binding mode and pharmacokinetic profile that cannot be extrapolated to other MTP inhibitors or lipid-lowering agents . Generic substitution is not possible because no generic equivalent exists, and even within the MTP inhibitor class, other compounds (e.g., BMS-212122, CP-346086) exhibit different potency, selectivity, and safety profiles [1]. In the HoFH treatment landscape, lomitapide's LDL receptor-independent mechanism differentiates it from statins and PCSK9 inhibitors, while its oral route of administration and distinct hepatic fat accumulation pattern differentiate it from mipomersen (subcutaneous) and evinacumab (intravenous) [2]. The following evidence quantifies these specific, verifiable differences that preclude simple interchangeability.

Lomitapide (CAS 182431-12-5) Quantitative Differentiation Evidence Guide


Comparative LDL-C Reduction Efficacy in HoFH: Lomitapide vs. Mipomersen

In separate registration trials for homozygous familial hypercholesterolemia (HoFH), lomitapide achieved a mean LDL-C reduction of approximately 50% from baseline in its single-arm, open-label trial [1]. In contrast, mipomersen reduced LDL-C by approximately 25% in its double-blind, placebo-controlled registration study [1]. Although no direct head-to-head trial exists, a comparative review notes that lomitapide at doses ≥20 mg daily appears to have somewhat greater mean efficacy in LDL-C reduction than mipomersen at the fixed dose of 200 mg SC weekly [2].

homozygous familial hypercholesterolemia LDL-C reduction MTP inhibition

Pediatric Efficacy: Lomitapide 53.5% LDL-C Reduction in Children Aged 5-17 with HoFH

In the phase 3 APH-19 trial (NCT04681170) evaluating lomitapide in 43 pediatric patients aged 5-17 years with HoFH on standard-of-care lipid-lowering therapy and a low-fat diet, lomitapide achieved a mean 53.5% reduction in LDL-C from baseline to week 24 (95% CI, 61.6 to 45.4; P < .0001) [1]. This magnitude of reduction is comparable to or exceeds that observed in adult HoFH trials, supporting its consistent efficacy across age groups [2].

pediatric HoFH LDL-C reduction phase 3 trial

In Vitro MTP Inhibition Potency: Lomitapide IC50 of 0.5 nM

Lomitapide exhibits high-potency inhibition of human microsomal triglyceride transfer protein (MTP) with an in vitro IC50 of 0.5 nM in a triglyceride transfer assay . This potency is approximately 16-fold higher than the commonly cited 8 nM IC50 from less sensitive assay formats . The compound also inhibits apolipoprotein B (ApoB) secretion from HepG2 cells with an IC50 of 0.8 nM, confirming functional activity in a cellular model of lipoprotein assembly .

MTP inhibition IC50 in vitro potency

Mechanistic Differentiation: LDL Receptor-Independent LDL-C Reduction in Null-Null HoFH

Lomitapide reduces LDL-C independently of the LDL receptor by inhibiting MTP-mediated assembly of VLDL in the liver [1]. This mechanism confers efficacy even in patients with biallelic loss-of-function (null-null) LDLR mutations, a subgroup that typically shows minimal or no response to PCSK9 inhibitors like evolocumab [2]. While direct comparative data in null-null patients are limited to case reports, these demonstrate that lomitapide can achieve clinically meaningful LDL-C reductions where evolocumab fails [3].

LDL receptor-independent null-null mutation HoFH

Optimized Application Scenarios for Lomitapide (CAS 182431-12-5) Based on Quantitative Differentiation


Clinical Management of HoFH Patients Requiring ≥50% LDL-C Reduction Not Achievable with Mipomersen

For HoFH patients inadequately controlled on maximally tolerated statins and ezetimibe, lomitapide offers a mean LDL-C reduction of approximately 50%, approximately double the 25% reduction achieved with mipomersen [1]. This quantitative difference supports prioritizing lomitapide when a ≥50% reduction is necessary to approach guideline-recommended LDL-C targets [1].

Pediatric HoFH Treatment in Patients Aged 2 Years and Older

Based on phase 3 APH-19 data showing a 53.5% mean LDL-C reduction in patients aged 5-17 years, lomitapide is FDA-approved for pediatric HoFH patients as young as 2 years [1]. This is a unique regulatory distinction, as no other advanced lipid-lowering therapy (mipomersen, evolocumab, evinacumab) carries an indication for this age group [2].

In Vitro MTP Inhibition Studies Requiring High-Potency, Assay-Validated Reference Compound

Lomitapide serves as a validated positive control for MTP inhibition assays, with reported IC50 values of 0.5 nM (sensitive triglyceride transfer assay) and 8 nM (alternative formats) [1]. This assay-dependent potency range must be considered when interpreting in vitro data or selecting a reference standard for comparative studies of novel MTP inhibitors [1].

LDL Receptor-Null HoFH Models and Patient Subgroups

In research models or clinical scenarios involving null-null LDLR mutations—where PCSK9 inhibitors are ineffective—lomitapide's LDL receptor-independent mechanism provides the only established pharmacologic approach to LDL-C lowering [1]. This is a critical selection criterion for both clinical management and the design of preclinical efficacy studies in HoFH models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lomitapide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.